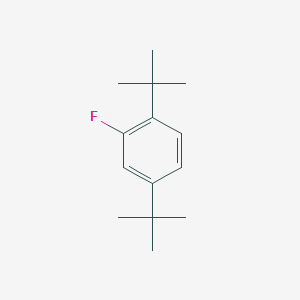![molecular formula C8H5ClN2OS B7550004 7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
7-Chlorothieno[3,2-b]pyridine-2-carboxamide
概要
説明
7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with a thiophene ring and a carboxamide group.
作用機序
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins. In antimicrobial activity, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which leads to the attenuation of inflammation. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membranes, which leads to the inhibition of bacterial growth.
実験室実験の利点と制限
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several advantages as a research tool, including its high purity and good yields, its broad range of potential applications, and its relatively low cost. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. In medicinal chemistry, this compound could be further developed as a potential anticancer or anti-inflammatory drug. In material science, this compound could be used as a building block for the synthesis of novel organic semiconductors with improved properties. In organic electronics, this compound could be further developed as a hole-transporting material in OLEDs with improved efficiency and stability. Overall, this compound has great potential as a research tool and a source of new discoveries in various fields.
科学的研究の応用
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYFSGHIBZPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
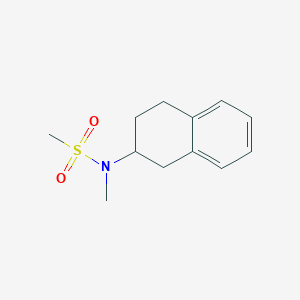


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
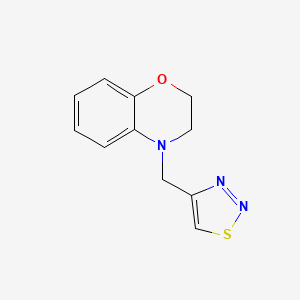
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
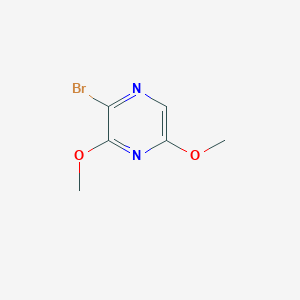
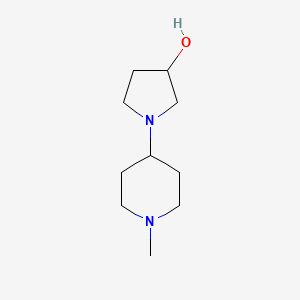
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
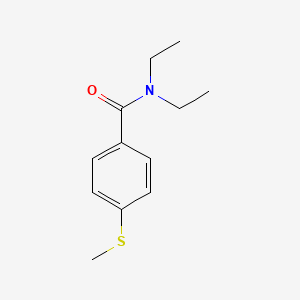
![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
